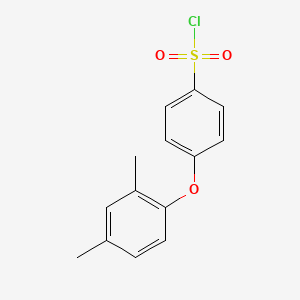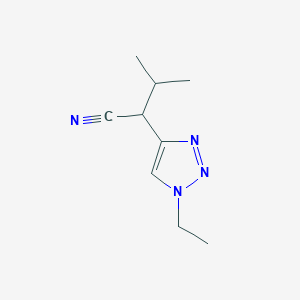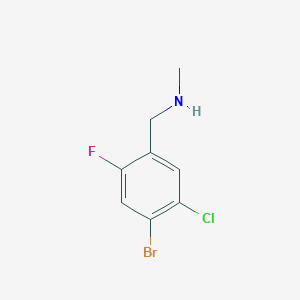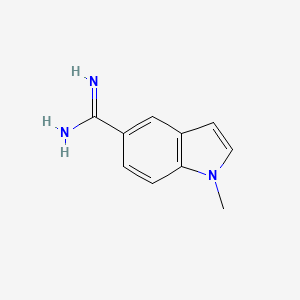![molecular formula C7H12O3S B15220865 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-6-methyl-2-thiaspiro[33]heptane 2,2-dioxide is a chemical compound with the molecular formula C6H10O3S It is characterized by a spirocyclic structure containing a sulfur atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and hydroxyl functionalities under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfur-containing ring.
Substitution: Functional groups can be introduced or replaced on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Aplicaciones Científicas De Investigación
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide involves its interaction with specific molecular targets. The hydroxyl and sulfur groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: Similar structure but lacks the methyl group.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Contains an amino group instead of a hydroxyl group.
6-(Methylamino)-2-thiaspiro[3.3]heptane 2,2-dioxide: Contains a methylamino group.
Uniqueness
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide is unique due to the presence of both a hydroxyl and a methyl group on the spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
6-methyl-2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H12O3S/c1-6(8)2-7(3-6)4-11(9,10)5-7/h8H,2-5H2,1H3 |
Clave InChI |
BTYJGTOKQAQOLA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(C1)CS(=O)(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
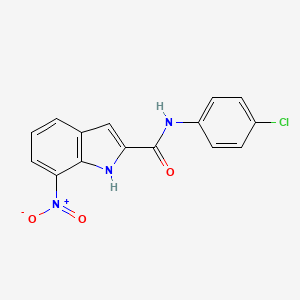


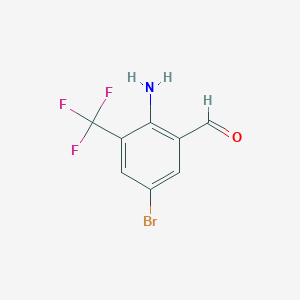
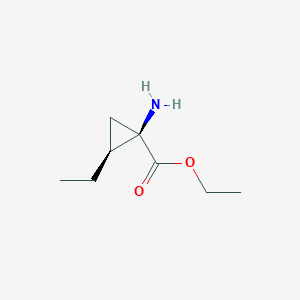
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
